molecular formula C8H7N3O2 B3031766 8-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 67625-32-5

8-Methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B3031766
CAS No.: 67625-32-5
M. Wt: 177.16 g/mol
InChI Key: GTWRDQNPSCWDQJ-UHFFFAOYSA-N
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Description

8-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS 67625-32-5) is a high-purity synthetic compound supplied for research and development purposes. It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing bicyclic heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their extensive bioactivity . This structural class is a component of several pharmacologically active agents, including the anxiolytic and sedative drugs zolpidem and alpidem . Recent scientific investigations have highlighted the significant potential of 3-nitroimidazo[1,2-a]pyridine derivatives as antiparasitic agents . These compounds function as prodrugs that are selectively bioactivated by parasitic nitroreductase (NTR) enzymes, such as the type 1 nitroreductase (NTR1) found in Leishmania species . This targeted mechanism allows for the selective toxicity against the parasites, making derivatives of this scaffold promising lead candidates for the treatment of neglected tropical diseases like visceral leishmaniasis and trypanosomiasis . Researchers can utilize this chemical as a key building block or intermediate for the synthesis of more complex molecules, or as a reference standard in biological studies. The compound is analytically confirmed for identity and purity using techniques such as LCMS, HPLC, NMR, and GC-MS to ensure reliable and reproducible research outcomes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methyl-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-3-2-4-10-7(11(12)13)5-9-8(6)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWRDQNPSCWDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316596
Record name 8-methyl-3-nitroimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67625-32-5
Record name NSC305203
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Methyl 3 Nitroimidazo 1,2 a Pyridine and Its Analogues

Established Synthetic Pathways for Imidazo[1,2-a]pyridine (B132010) Ring Systems

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds. researchgate.net Consequently, a variety of synthetic methods for its construction have been developed, ranging from classical condensation reactions to modern multi-component and metal-catalyzed protocols. rsc.orgrsc.org

One of the most fundamental and widely used methods for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable electrophilic partner. nih.gov The classical Tschitschibabin reaction, first reported in 1925, utilized the reaction of 2-aminopyridine with α-haloketones or bromoacetaldehyde to form the fused bicyclic system. bio-conferences.org This approach involves the initial alkylation of the endocyclic pyridine (B92270) nitrogen, followed by an intramolecular condensation and dehydration to yield the aromatic ring system. nih.gov

Modern variations of this strategy continue to be employed. For instance, a groundbreaking method involves reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without the need for a catalyst or solvent. bio-conferences.org Other approaches utilize different coupling partners, such as the reaction of 2-aminopyridines with nitroolefins, which can be catalyzed by Lewis acids like iron(III) chloride (FeCl3), to produce 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org

Starting MaterialsReagent/CatalystProduct TypeReference
2-Aminopyridine, α-HaloketoneHeat, Catalyst-free2,3-Disubstituted Imidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine, NitroolefinFeCl3 (Lewis Acid)3-Unsubstituted Imidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine, Ethyl bromopyruvateReflux in EthanolMonosubstituted Imidazo[1,2-a]pyridine acs.org

Multi-component reactions (MCRs) offer a highly efficient and convergent strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step. researchgate.netbeilstein-journals.org The most prominent MCR for this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgresearchgate.net This three-component condensation involves a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid, to produce 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.comsci-hub.se The reaction proceeds via the formation of an iminium species from the aminopyridine and aldehyde, which is then trapped by the isocyanide, followed by an intramolecular cyclization and rearomatization. sci-hub.se

The versatility of the GBB reaction allows for the creation of diverse libraries of compounds by simply varying the three starting components. mdpi.com Other MCRs have also been developed, such as the copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, which provides a direct route to a broad range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org

Reaction NameComponentsCatalyst ExampleProduct Type
Groebke–Blackburn–Bienaymé (GBB)2-Aminopyridine, Aldehyde, IsocyanideScandium triflate, Yb(OTf)33-Aminoimidazo[1,2-a]pyridine
Copper-catalyzed MCR2-Aminopyridine, Aldehyde, Terminal AlkyneCopper Iodide (CuI)2,3-Disubstituted Imidazo[1,2-a]pyridine

Both metal-catalyzed and metal-free synthetic strategies have been extensively developed for the synthesis of the imidazo[1,2-a]pyridine ring. researchgate.net

Metal-Catalyzed Protocols: Transition metals, particularly copper, play a significant role in the synthesis of imidazo[1,2-a]pyridines. nih.gov Copper(I) iodide (CuI) is a common catalyst used in three-component domino reactions involving aldehydes, 2-aminopyridines, and terminal alkynes. nih.gov Copper catalysts are also employed in aerobic oxidative cyclization reactions, for example, between 2-aminopyridines and acetophenones or nitroolefins, using air as a green oxidant. organic-chemistry.orgorganic-chemistry.org These methods are valued for their efficiency and compatibility with a wide range of functional groups. nih.govorganic-chemistry.org

Metal-Free Protocols: In line with the principles of green chemistry, numerous metal-free protocols have been established. acs.orgrsc.org An environmentally friendly approach utilizes iodine as a catalyst for the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines with aqueous hydrogen peroxide as the terminal oxidant. nih.govacs.org Graphene oxide has also been used to promote the condensation of 2-aminopyridines, acetophenones, and thiols. nih.govacs.org Furthermore, some syntheses can be achieved under entirely catalyst-free conditions. For instance, simply refluxing 2-aminopyridine with ethyl bromopyruvate in ethanol can yield key intermediates. acs.org Microwave irradiation is another technique used to accelerate these reactions, often leading to higher yields and shorter reaction times without the need for a metal catalyst. bio-conferences.org

Protocol TypeCatalyst/PromoterReactants ExampleKey Feature
Metal-CatalyzedCopper (e.g., CuI, CuBr)2-Aminopyridines, Nitroolefins, KetonesAerobic oxidation, Domino reactions
Metal-FreeIodine, Graphene Oxide2-Aminopyridines, Nitroalkenes, AcetophenonesEnvironmentally benign, Use of green oxidants
Catalyst-FreeHeat, Microwave Irradiation2-Aminopyridines, α-HaloketonesSimplicity, Avoids metal contamination

Targeted Synthesis of Nitro-Substituted Imidazo[1,2-a]pyridine Derivatives

The synthesis of 8-methyl-3-nitroimidazo[1,2-a]pyridine requires specific strategies to introduce the methyl and nitro groups at the correct positions on the heterocyclic core.

The introduction of a nitro group at the C3 position of the imidazo[1,2-a]pyridine ring is a key synthetic step. The electronic nature of the ring system makes the C3 position susceptible to electrophilic substitution.

One common method involves the reaction of 2-aminopyridines with β-nitrostyrenes or other nitroolefins. organic-chemistry.org For example, sodium dichloriodide can mediate the reaction between 2-aminopyridines and nitrostyrenes to yield 3-nitro-2-arylimidazo[1,2-a]pyridines. organic-chemistry.org Another approach is an iodine-catalyzed intermolecular oxidative cyclization using nitroalkenes and 2-aminopyridines. acs.org

Direct nitration of a pre-formed imidazo[1,2-a]pyridine ring is also a viable strategy. This is typically achieved using a mixture of nitric acid and sulfuric acid. For instance, 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine can be selectively nitrated at the C3 position by treatment with 65% nitric acid in concentrated sulfuric acid at low temperatures. mdpi.com This highlights that direct nitration is a powerful tool for installing the nitro group with high regioselectivity. mdpi.com Electrochemical and mechanochemical methods have also been developed as mild and energy-efficient alternatives for producing 3-nitro-2-aryl-imidazo[1,2-a]pyridines without the need for transition metals or external heating. organic-chemistry.org

The installation of the methyl group at the C8 position is most commonly achieved by selecting the appropriately substituted starting material. The synthesis of 8-methyl-3-nitroimidazo[1,2-a]pyridine would typically begin with a substituted 2-aminopyridine, specifically 3-methyl-2-aminopyridine. This starting material already contains the methyl group in the desired final position. The subsequent cyclization and nitration steps build the rest of the molecule around this pre-installed functional group. This is exemplified in syntheses of related compounds where substituents on the pyridine ring of the final product are carried over from the initial 2-aminopyridine derivative. nih.gov

Alternatively, late-stage C-H functionalization represents a more modern approach to installing methyl groups. While not the standard route for this specific compound, methodologies for the C-H methylation of heterocyclic scaffolds like imidazo[1,2-a]pyridines are being developed. rsc.org For instance, certain directing groups can be used to achieve selective methylation at specific positions on aromatic rings, including the C8 position of related scaffolds. rsc.org However, for a simple methyl group at the 8-position, the use of 3-methyl-2-aminopyridine as a precursor remains the most direct and common synthetic strategy.

Microwave-Assisted Synthesis Techniques in Imidazo[1,2-a]pyridine Chemistry

Microwave-assisted organic synthesis has emerged as a pivotal technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity. bio-conferences.org This technique has been successfully applied to the synthesis of the imidazo[1,2-a]pyridine core.

The application of microwave irradiation can streamline the synthesis by promoting rapid and efficient reactions, often in a one-pot fashion. bio-conferences.org For instance, a three-component condensation involving 2-aminopyridines, aldehydes, and isonitriles can be effectively carried out under microwave heating to produce 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov Researchers have developed protocols using microwave irradiation that are not only rapid but also align with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions or the use of environmentally benign solvents like ethanol or water. nih.gov

One innovative approach involves a one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave irradiation in the presence of molecular iodine, yielding a variety of 2,3-disubstituted imidazo[1,2-a]pyridines in good to very good yields. rsc.org Another green method utilizes lemon juice as a natural acid catalyst and solvent for the reaction of aromatic ketones, N-bromosuccinimide, and 2-aminopyridines under microwave conditions, highlighting the versatility and eco-friendly nature of this technology. benthamdirect.com These methods underscore the power of microwave assistance in accelerating the discovery and synthesis of complex heterocyclic molecules. bio-conferences.orgnih.gov

Table 1: Comparison of Microwave-Assisted Synthesis Methods for Imidazo[1,2-a]pyridine Derivatives

Reactants Catalyst/Conditions Reaction Time Yield Reference
2-Aminopyridine, Aldehyde, Isocyanide Sc(OTf)₃, Solvent-free, MW 10-15 min Moderate to Good beilstein-journals.org
Aromatic Ketone, NBS, 2-Aminopyridine Lemon Juice, MW (400W, 85°C) Short High benthamdirect.com
Arylglyoxal, 1,3-Dicarbonyl, 2-Aminopyridine I₂, MW Short Good to Very Good rsc.org
2-Aminopyridine, Aldehyde, TMSCN Scandium triflate, MeOH, MW Short Not specified bio-conferences.org
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium (B1175870) Acetate p-Toluenesulfonic acid, EtOH, MW (100W, 80°C) 30 min 46-80% nih.gov

Advanced Synthetic Strategies for Complex 8-Methyl-3-nitroimidazo[1,2-a]pyridine Structures

The construction of complex imidazo[1,2-a]pyridines, particularly those with specific substitution patterns like 8-Methyl-3-nitroimidazo[1,2-a]pyridine, requires sophisticated synthetic strategies that allow for precise control over regioselectivity and functional group introduction.

Oxidative cyclization represents a powerful and atom-economical approach for constructing the imidazo[1,2-a]pyridine scaffold. These reactions typically involve the formation of C–N bonds through an oxidative process, often utilizing metal catalysts or iodine-based reagents. An environmentally friendly method for synthesizing 3-nitroimidazo-[1,2-a]pyridines involves the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines. acs.orgnih.gov This reaction uses aqueous hydrogen peroxide as a terminal oxidant and is catalyzed by iodine, offering a green route to the desired nitro-substituted core. acs.orgnih.gov

Another prominent strategy is the copper-catalyzed aerobic dehydrogenative cyclization. This approach can convert pyridines and ketone oxime esters into imidazo[1,2-a]pyridines, providing a rapid and environmentally friendly pathway that uses air as the oxidant. nih.gov Such methods avoid the pre-functionalization of starting materials, thereby shortening the synthetic sequence.

Direct C–H functionalization has become a cornerstone of modern organic synthesis, enabling the introduction of functional groups onto a heterocyclic core without the need for pre-existing handles. mdpi.comresearchgate.net The imidazo[1,2-a]pyridine scaffold is particularly amenable to this strategy, with the C3 position being electronically rich and susceptible to attack by electrophiles or radicals. researchgate.net

Various methods for the C–H functionalization of imidazo[1,2-a]pyridines have been developed under both transition-metal-catalyzed and transition-metal-free conditions. researchgate.netnih.gov These strategies allow for the introduction of a wide array of substituents, including aryl, thio, and formyl groups. mdpi.com For the synthesis of specifically substituted analogues, regioselective C-H functionalization is crucial. For instance, the presence of a directing group can facilitate ortho C-H functionalization of 2-arylimidazo[1,2-a]pyridines. nih.gov While direct nitration via C-H functionalization can be challenging, the principles of C-H activation provide a framework for developing novel routes to introduce the nitro group at the C3 position and the methyl group at the C8 position with high selectivity. rsc.org

One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide. mdpi.comsciforum.net This reaction can be performed under microwave irradiation to rapidly generate diverse imidazo[1,2-a]pyridine derivatives. sciforum.net Another powerful approach involves a cascade reaction between Morita-Baylis-Hillman (MBH) acetates of nitroalkenes and 2-aminopyridines, which proceeds through a double aza-Michael addition to form the fused heterocyclic system. bio-conferences.orgresearchgate.net The development of tandem reactions, such as a combination of the GBB and Ugi reactions, allows for the synthesis of highly complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold, demonstrating the power of these one-pot strategies. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis of 8-Methyl-3-nitroimidazo[1,2-a]pyridine

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The synthesis of imidazo[1,2-a]pyridines has benefited significantly from this shift, with numerous protocols designed to be more environmentally benign.

Key aspects of green synthesis in this area include:

Use of Green Solvents: Many modern syntheses of imidazo[1,2-a]pyridines employ water, ethanol, or even fruit juices like lemon juice as the reaction medium, replacing hazardous organic solvents. benthamdirect.comacs.org An ultrasound-assisted C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines has been successfully carried out in water. thieme-connect.com

Alternative Energy Sources: As discussed, microwave irradiation and ultrasound are used to accelerate reactions, reducing energy consumption compared to conventional heating. nih.govthieme-connect.com

Catalyst-Free and Benign Catalysis: Several protocols have been developed that proceed without a catalyst or use environmentally friendly catalysts. bio-conferences.orgnih.gov For example, a highly efficient synthesis was developed using a Cu(II)–ascorbate catalyst in an aqueous micellar medium, which is considered a sustainable method. acs.org Another approach utilizes molecular iodine as a non-toxic catalyst. nih.gov

Atom Economy: Multicomponent reactions, such as the GBB reaction, are inherently green as they combine multiple starting materials into the final product in a single step, maximizing atom economy and minimizing waste. mdpi.com

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to safer, more efficient, and cost-effective processes for producing valuable compounds like 8-Methyl-3-nitroimidazo[1,2-a]pyridine. acs.orgthieme-connect.com

Advanced Spectroscopic and Structural Elucidation of 8 Methyl 3 Nitroimidazo 1,2 a Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: Chemical Shift Analysis and Coupling Constant Determination

¹H NMR spectroscopy would reveal the number of distinct proton environments in 8-Methyl-3-nitroimidazo[1,2-a]pyridine. The chemical shift (δ) of each proton signal would indicate its electronic environment, with protons on the aromatic rings expected to appear at higher chemical shifts (downfield) compared to the methyl protons. The integration of each signal would correspond to the number of protons it represents. Furthermore, spin-spin coupling between adjacent protons would result in signal splitting, and the magnitude of the coupling constants (J) would provide valuable information about the connectivity of the protons within the pyridine (B92270) and imidazole (B134444) rings.

Carbon-13 (¹³C) NMR Spectroscopy: Carbon Framework Elucidation

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and bonding environment. For instance, carbons in the aromatic rings would have distinct chemical shifts from the methyl carbon. Quaternary carbons, such as those at the ring fusion and the point of substitution for the nitro group, would also be identifiable.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of protons within the pyridine and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule in solution.

Nitrogen-15 (¹⁵N) NMR Spectroscopy in Heterocyclic Characterization

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, would provide direct information about the electronic environment of the three nitrogen atoms in the imidazo[1,2-a]pyridine (B132010) ring system. The chemical shifts of the nitrogen signals would be sensitive to their hybridization state and involvement in the aromatic system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of the 8-Methyl-3-nitroimidazo[1,2-a]pyridine molecule with high precision. This would allow for the unambiguous determination of its molecular formula (C₈H₇N₃O₂). Furthermore, by inducing fragmentation of the molecule in the mass spectrometer (tandem MS or MS/MS), a characteristic fragmentation pattern would be obtained. Analysis of the masses of the fragment ions would help to confirm the structure and identify key structural motifs within the molecule.

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

If a suitable single crystal of 8-Methyl-3-nitroimidazo[1,2-a]pyridine could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. The resulting crystal structure would offer an unambiguous confirmation of the connectivity and would reveal details about the planarity of the fused ring system and the orientation of the methyl and nitro substituents. It would also provide insights into the intermolecular interactions, such as packing forces and potential hydrogen bonding, in the crystal lattice.

Elemental Analysis for Stoichiometric Composition Verification:The theoretical elemental composition of 8-Methyl-3-nitroimidazo[1,2-a]pyridine, with the molecular formula C₈H₇N₃O₂, can be calculated as follows:

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
CarbonC12.011896.08854.25
HydrogenH1.00877.0563.98
NitrogenN14.007342.02123.72
OxygenO15.999231.99818.06
Total 177.163 100.00

However, no published experimental elemental analysis data for this specific compound could be found to verify these theoretical values.

Due to the absence of specific research findings for 8-Methyl-3-nitroimidazo[1,2-a]pyridine, the creation of an article with the requested level of detail and scientific accuracy is not feasible. Further experimental or computational research on this compound is required to elucidate the specific structural and spectroscopic characteristics outlined in the request.

Theoretical and Computational Investigations of 8 Methyl 3 Nitroimidazo 1,2 a Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. scispace.comnih.gov By solving approximations of the Schrödinger equation, DFT methods can determine the electron density distribution, which in turn reveals insights into molecular geometry, stability, and reactivity. scispace.com For 8-Methyl-3-nitroimidazo[1,2-a]pyridine, DFT calculations are instrumental in understanding how the interplay between the imidazo[1,2-a]pyridine (B132010) core, the electron-donating methyl group at position 8, and the electron-withdrawing nitro group at position 3 dictates its chemical personality. These calculations are typically performed using specific basis sets, such as 6-311G(d,p), which provide a detailed and reliable description of the electronic environment. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, behaving as an electrophile. The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of a molecule's stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. For nitro-substituted heterocyclic compounds, the LUMO is often localized on the nitro group, highlighting its strong electron-accepting nature. In the case of 8-Methyl-3-nitroimidazo[1,2-a]pyridine, the HOMO is expected to be distributed across the fused ring system, while the LUMO will likely be concentrated around the nitro group and the C3 position.

Below is a representative table illustrating the kind of data generated from a DFT analysis for a molecule like 8-Methyl-3-nitroimidazo[1,2-a]pyridine, based on values for similar compounds.

ParameterRepresentative Value (eV)Significance
EHOMO -6.5Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO -2.5Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) 4.0Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a clear picture of electron-rich and electron-poor regions. These maps are color-coded, typically with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov

For 8-Methyl-3-nitroimidazo[1,2-a]pyridine, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atoms of the nitro group, making this area a prime target for electrophiles. The hydrogen atoms and parts of the aromatic system would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions. The MEP analysis provides a more intuitive understanding of the molecule's reactivity compared to looking at orbital shapes alone.

Global and Local Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity Index, Nucleophilicity Index)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more nuanced understanding of reactivity than the energy gap alone.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger energy gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule has a smaller energy gap and is more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Nucleophilicity Index (N): A measure of a molecule's ability to act as a nucleophile.

These descriptors are crucial for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

The following table provides illustrative values for these reactivity descriptors, based on typical calculations for similar heterocyclic compounds.

DescriptorFormulaRepresentative ValueInterpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 22.0 eVIndicates high stability and low reactivity.
Chemical Softness (S) 1 / η0.5 eV-1Indicates a moderate tendency to react.
Electronegativity (χ) -(EHOMO + ELUMO) / 24.5 eVReflects the molecule's overall ability to attract electrons.
Electrophilicity Index (ω) χ² / (2η)5.06 eVSuggests a significant capacity to act as an electrophile.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, flexibility, and interactions with the surrounding environment (such as a solvent). researchgate.net

For a relatively rigid molecule like 8-Methyl-3-nitroimidazo[1,2-a]pyridine, MD simulations can be used to explore its rotational and vibrational motions. More importantly, in the context of biological systems, MD simulations are crucial for understanding how the molecule interacts with a protein's active site, revealing the stability of binding poses and the role of specific intermolecular interactions over time. These simulations can confirm the stability of complexes predicted by molecular docking. researchgate.net

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions involving 8-Methyl-3-nitroimidazo[1,2-a]pyridine. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is vital for understanding how the molecule is synthesized and how it might react with other substances. For example, computational studies can investigate the mechanism of electrophilic substitution on the imidazo[1,2-a]pyridine ring or the reduction of the nitro group. These studies can help in optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Prediction of Molecular Interactions and Binding Affinities

In the context of drug discovery and materials science, understanding how a molecule interacts with other molecules, particularly biological macromolecules like proteins, is of utmost importance. In silico methods, especially molecular docking, are widely used to predict the binding mode and affinity of a small molecule to a target receptor. jbcpm.comresearchgate.netnih.gov

Molecular docking algorithms place the ligand (8-Methyl-3-nitroimidazo[1,2-a]pyridine) into the binding site of a protein and score the different poses based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. The docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net These studies can identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, van der Waals forces, pi-pi stacking) that stabilize the complex. This information is invaluable for the rational design of more potent and selective analogs. researchgate.net

A representative table summarizing the results of a molecular docking study is shown below.

Target ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Example Kinase -8.5TYR23, LEU89, VAL34Hydrogen bond, Hydrophobic interactions
Example Receptor -7.9PHE112, TRP150Pi-pi stacking

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the biological target of interest. This approach is particularly useful when the three-dimensional structure of the target is unknown. The fundamental principle is the "similar property principle," which states that molecules with similar structures are likely to have similar biological activities.

In the context of the imidazo[1,2-a]pyridine scaffold, LBVS has been employed to explore and expand upon initial hit compounds. For instance, a collaborative virtual screening effort was undertaken to investigate an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.gov This study utilized in silico probing of several proprietary pharmaceutical company libraries to rapidly expand the chemical diversity around the core scaffold. nih.gov The process involved using the initial hit compound as a "seed" to perform similarity searches across large databases. nih.gov These searches identified not only close analogues but also structurally distinct compounds that fit a similar pharmacophore model. nih.gov

The screening methodologies employed in such studies often involve the use of molecular fingerprints, which are bit strings that encode the structural features of a molecule. Different types of fingerprints, such as ECFP4 (Extended-Connectivity Fingerprints) and Morgan fingerprints, are used to calculate the Tanimoto similarity between the seed compound and the database molecules. researchgate.net Compounds exceeding a certain similarity threshold are then selected for further investigation. researchgate.net The table below summarizes various ligand-based virtual screening approaches that have been applied to the imidazo[1,2-a]pyridine core.

Computational ApproachFingerprint/Method UsedKey Outcome
Similarity SearchingECFP4Identification of close analogues with improved antiparasitic activity.
Substructure-based Queries with Similarity RankingMorgan FingerprintExpansion of the hit chemotype and exploration of new chemical space.
In-house Fingerprint SearchingProprietary FingerprintsFiltering of compounds based on "quality," commercial availability, and intellectual property status.
Fingerprint Similarity Ranking and Pharmacophore AlignmentDaylight and ChemAxon FingerprintsIdentification of structurally diverse compounds fitting the same base pharmacophore.
Maximized Diversity RefinementFCFP4Selection of a diverse set of compounds for biological screening to maximize the information obtained.

This table is a representation of methodologies applied to the imidazo[1,2-a]pyridine scaffold and is intended to be illustrative of the approaches that could be applied to 8-Methyl-3-nitroimidazo[1,2-a]pyridine.

For 8-Methyl-3-nitroimidazo[1,2-a]pyridine, a similar ligand-based approach could be envisioned. If a known biological activity for this compound were to be discovered, it could serve as a query to screen large compound libraries for molecules with similar features, potentially leading to the discovery of novel and more potent analogues.

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the biological target is available, structure-based virtual screening can be a powerful tool. SBVS involves docking a library of small molecules into the binding site of the target protein and using a scoring function to estimate the binding affinity of each molecule.

The general workflow for a hypothetical SBVS study of 8-Methyl-3-nitroimidazo[1,2-a]pyridine would involve:

Target Preparation: Obtaining the 3D structure of a relevant biological target from a repository like the Protein Data Bank (PDB). This would involve preparing the protein by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Preparation: Generating a 3D conformation of 8-Methyl-3-nitroimidazo[1,2-a]pyridine and a library of other small molecules. This includes assigning correct protonation states and generating various possible conformations.

Molecular Docking: Docking the prepared ligands into the defined binding site of the target protein using software like AutoDock, Glide, or GOLD.

Scoring and Ranking: Using a scoring function to rank the docked poses and the different molecules based on their predicted binding affinity.

Post-processing and Selection: Analyzing the top-ranked compounds for favorable interactions with the target and selecting a subset for experimental validation.

Molecular Docking and Scoring for Hypothetical Receptor Interactions

Molecular docking is a key component of structure-based drug design. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

For 8-Methyl-3-nitroimidazo[1,2-a]pyridine, molecular docking could be used to hypothesize its interaction with various potential biological targets. Research on related 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives has suggested their potential as substrates for parasitic nitroreductases, making these enzymes a plausible hypothetical target. researchgate.net The key role of the substituent at position 8 has been highlighted in the development of antileishmanial agents, suggesting that the 8-methyl group of the title compound could play a significant role in its binding to a target receptor. acs.org

The docking process involves a search algorithm that generates a large number of possible conformations of the ligand within the protein's binding site. Each of these "poses" is then evaluated by a scoring function.

Scoring Functions

Scoring functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. A more negative score generally indicates a more favorable binding interaction. There are several types of scoring functions:

Force-Field-Based: These functions calculate the binding energy based on classical mechanics, considering van der Waals and electrostatic interactions.

Empirical: These functions are fitted to experimental binding data and use a set of weighted energy terms to calculate the binding score.

Knowledge-Based: These functions are derived from statistical analysis of known protein-ligand complexes and are based on the frequency of certain types of intermolecular contacts.

The choice of scoring function can significantly impact the outcome of a virtual screening or docking study. wustl.edu In many studies involving imidazo[1,2-a]pyridine derivatives, various scoring functions have been employed to predict binding affinities and identify key interactions. For instance, in a study of imidazo[1,2-a]pyridine hybrids as potential anticancer agents, the binding affinity was evaluated using a scoring function that resulted in a score in Kcal/mol. chemmethod.com

The table below provides a hypothetical summary of a molecular docking study of 8-Methyl-3-nitroimidazo[1,2-a]pyridine against a putative parasitic nitroreductase, illustrating the type of data that would be generated.

ParameterHypothetical Value/Observation
Target Protein Parasitic Nitroreductase (e.g., from Leishmania donovani)
Docking Software AutoDock Vina
Binding Affinity (Score) -8.5 kcal/mol
Key Interacting Residues Hydrogen Bonds: The nitro group could form hydrogen bonds with polar residues like Serine or Threonine. Hydrophobic Interactions: The imidazo[1,2-a]pyridine core and the 8-methyl group could engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Alanine. Pi-Stacking: The aromatic rings of the imidazo[1,2-a]pyridine scaffold could form pi-stacking interactions with aromatic residues like Tyrosine or Phenylalanine.
Role of 8-Methyl Group The methyl group at the 8-position could fit into a small hydrophobic pocket within the active site, contributing positively to the binding affinity.
Role of 3-Nitro Group The nitro group is likely crucial for the mechanism of action, potentially being reduced by the nitroreductase enzyme. It could also form key electrostatic and hydrogen bonding interactions.

This table is a hypothetical representation and is for illustrative purposes only, as specific docking studies on 8-Methyl-3-nitroimidazo[1,2-a]pyridine are not available in the reviewed literature.

Chemical Reactivity and Derivatization Strategies for 8 Methyl 3 Nitroimidazo 1,2 a Pyridine

Reactions Involving the Nitro Group at Position 3

The nitro group at the C3-position of the imidazole (B134444) ring is a key functional handle that significantly influences the molecule's reactivity and provides a gateway for extensive chemical modifications.

Reductions of the Nitro Group to Amine or Other Nitrogenous Functionalities

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast chemical space for the synthesis of new derivatives. This conversion is crucial as the resulting 3-amino-8-methylimidazo[1,2-a]pyridine can be further functionalized to introduce a wide array of substituents.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable to 8-methyl-3-nitroimidazo[1,2-a]pyridine and its analogues. nih.gov These methods include:

Catalytic Hydrogenation: This is a widely used and efficient method for the reduction of nitro groups. asianpubs.orggoogle.com Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are typically used in the presence of hydrogen gas. nih.govasianpubs.org The reaction conditions are generally mild and provide high yields of the corresponding amine.

Metal-Mediated Reductions: Various metals in acidic or neutral media can effectively reduce nitro groups. A common system is the use of iron (Fe) powder in the presence of an acid, such as acetic acid or hydrochloric acid. chim.it Other metals like tin (Sn) and zinc (Zn) can also be employed. google.com

Silane-Based Reductions: Trichlorosilane (HSiCl₃) in the presence of a tertiary amine has been reported as a mild and metal-free method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. google.comorganic-chemistry.org

The resulting 3-aminoimidazo[1,2-a]pyridine derivatives are versatile intermediates that can undergo a variety of subsequent reactions, including diazotization, acylation, and condensation, to generate a diverse library of compounds. For instance, the amino group can be converted into amides, anilines, and ureas. researchgate.net

In some instances, partial reduction of the nitro group can lead to other nitrogenous functionalities. For example, under specific conditions, it is possible to obtain nitroso or hydroxylamino derivatives, which can also serve as valuable synthetic intermediates. nih.gov

Reagent/CatalystConditionsProductReference(s)
Fe/Acetic AcidHeating3-Amino-imidazo[1,2-a]pyridine derivative chim.it
Pd/C, H₂Room Temperature3-Amino-imidazo[1,2-a]pyridine derivative nih.govresearchgate.net
HSiCl₃/Tertiary AmineMild3-Amino-imidazo[1,2-a]pyridine derivative google.comorganic-chemistry.org

Nitro Group as a Directing Group in Electrophilic Aromatic Substitution

The nitro group is a powerful deactivating group and a meta-director in classical electrophilic aromatic substitution (EAS) reactions on benzene (B151609) rings. youtube.comquora.com This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.com The deactivation is more pronounced at the ortho and para positions relative to the nitro group. quora.com

In the context of the imidazo[1,2-a]pyridine (B132010) scaffold, the situation is more complex. The imidazo[1,2-a]pyridine ring system is inherently electron-rich, particularly at the C3 position of the imidazole ring, which is the most common site for electrophilic attack. stackexchange.comechemi.com The presence of a nitro group at this highly reactive C3 position significantly deactivates the entire heterocyclic system towards further electrophilic substitution.

Due to this strong deactivation, forcing conditions are generally required for any subsequent electrophilic substitution to occur. The directing effect of the C3-nitro group would likely channel incoming electrophiles to the pyridine (B92270) ring, as the imidazole ring is strongly deactivated. However, the pyridine ring itself is also generally resistant to electrophilic attack. youtube.com Therefore, electrophilic substitution on 8-methyl-3-nitroimidazo[1,2-a]pyridine is challenging and not a commonly employed synthetic strategy.

Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group

The strong electron-withdrawing nature of the nitro group at position 3 activates the imidazo[1,2-a]pyridine ring for nucleophilic aromatic substitution (SNAr). libretexts.org In some cases, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile.

Research on 2-cyano-3-nitroimidazo[1,2-a]pyridine has shown that the 3-nitro group can be displaced by sulfur nucleophiles, such as alkylthiols. researchgate.net This highlights the potential for the nitro group to be a viable leaving group in SNAr reactions, particularly with soft nucleophiles. The relative nucleofugicity of the nitro group can, in some instances, be comparable to or even exceed that of a fluorine atom. researchgate.net

The efficiency of this substitution is dependent on the nature of the nucleophile. While sulfur nucleophiles have been shown to displace the nitro group, nitrogen and oxygen nucleophiles in the same study were found to displace the cyano group at the 2-position instead. researchgate.net This suggests a degree of selectivity in the nucleophilic substitution reactions on this scaffold.

The general mechanism for SNAr involves the attack of the nucleophile on the electron-deficient carbon atom bearing the nitro group, forming a Meisenheimer-like intermediate. libretexts.org The negative charge of this intermediate is stabilized by the electron-withdrawing nitro group. Subsequent departure of the nitrite (B80452) ion restores the aromaticity of the ring.

SubstrateNucleophileProductReference(s)
2-Cyano-3-nitroimidazo[1,2-a]pyridineAlkylthiols (Sulfur nucleophiles)2-Cyano-3-(alkylthio)imidazo[1,2-a]pyridine researchgate.net

Reactivity of the Imidazo[1,2-a]pyridine Core

The fused heterocyclic core of 8-methyl-3-nitroimidazo[1,2-a]pyridine also exhibits distinct reactivity, influenced by the interplay of the electron-donating imidazole moiety and the electron-withdrawing pyridine ring, as well as the substituents present.

Electrophilic Substitution Reactions on the Pyridine Ring

As previously mentioned, the imidazo[1,2-a]pyridine system is generally prone to electrophilic attack at the C3 position. stackexchange.com In 8-methyl-3-nitroimidazo[1,2-a]pyridine, this position is already functionalized. Electrophilic substitution on the pyridine ring of imidazo[1,2-a]pyridines is less common due to the deactivating effect of the pyridine nitrogen. youtube.com

However, under certain conditions, electrophilic substitution on the pyridine ring can be achieved. For instance, halogenation of imidazo[1,2-a]pyridines can occur. nih.govrsc.org The regioselectivity of such reactions on the 8-methyl-3-nitro substituted scaffold would be influenced by the combined directing effects of the methyl group (ortho-, para-directing and activating) and the fused imidazole ring, countered by the deactivating effect of the nitro group. The presence of the methyl group at C8 might direct incoming electrophiles to the C7 and C5 positions. However, the strong deactivation of the entire ring system by the C3-nitro group makes such reactions challenging.

Nucleophilic Substitution Reactions (e.g., S(RN)1-type reactions)

Nucleophilic substitution on the pyridine ring of the imidazo[1,2-a]pyridine core can occur, particularly when a good leaving group is present at an activated position. A notable example is the unimolecular radical nucleophilic substitution (S(RN)1) reaction. wikipedia.org

A study on 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine demonstrated the first instance of an S(RN)1 reaction on the pyridine part of the imidazo[1,2-a]pyridine scaffold. clockss.orgresearchgate.net In this research, it was found that with certain nucleophiles, such as phenylthiolate, substitution of the bromine atom at the 8-position occurred. clockss.org This reaction proceeds via a radical-anion intermediate.

The S(RN)1 mechanism involves the following key steps:

Initiation: An electron is transferred to the substrate to form a radical anion.

Propagation: The radical anion fragments to give an aryl radical and a halide anion. This aryl radical then reacts with the nucleophile to form a new radical anion, which can then transfer its electron to another molecule of the substrate, continuing the chain reaction.

Termination: The chain reaction is terminated by various side reactions.

This discovery of S(RN)1 reactivity on the pyridine ring of a 3-nitroimidazo[1,2-a]pyridine (B1296164) derivative opens up new avenues for the functionalization of this scaffold, allowing for the introduction of a variety of substituents at the pyridine ring positions. clockss.org

SubstrateNucleophileReaction TypeProductReference(s)
6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridinePhenylthiolate anionS(RN)16-Bromo-3-nitro-8-phenylsulfanyl-2-phenylsulfanylmethylimidazo[1,2-a]pyridine clockss.org

Functionalization at Unsubstituted Positions (e.g., Position 2, 6, 7)

The reactivity of the imidazo[1,2-a]pyridine core is heavily influenced by the strong deactivating effect of the 3-nitro substituent. Electrophilic aromatic substitution, a common functionalization pathway for many aromatic systems, is generally disfavored on this electron-deficient ring. However, nucleophilic and radical-mediated reactions provide viable routes for derivatization at the unsubstituted C-2, C-6, and C-7 positions.

One of the most effective methods for functionalizing electron-deficient aromatic and heteroaromatic rings is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the formal replacement of a hydrogen atom by a nucleophile. In the context of 3-nitroimidazo[1,2-a]pyridines, VNS reactions typically occur at positions ortho and para to the nitro group. For 8-methyl-3-nitroimidazo[1,2-a]pyridine, the most likely position for VNS attack would be the C-2 position, as it is ortho to the activating nitro group. Carbanions stabilized by sulfonyl groups are common nucleophiles in these reactions. Although direct experimental data on the title compound is limited, studies on related nitropyridines and other nitro-heterocycles demonstrate the feasibility of this approach. nih.gov

Another potential avenue for functionalization is through radical reactions. The direct functionalization of the imidazo[1,2-a]pyridine scaffold via radical pathways has gained significant attention. These reactions can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis, allowing for the introduction of a wide array of substituents. While the majority of studies focus on functionalization at the C-3 position, the principles can be extended to other sites on the ring, particularly in substrates where the C-3 position is already substituted, such as in 8-methyl-3-nitroimidazo[1,2-a]pyridine.

Finally, in cases where a suitable leaving group is present, nucleophilic aromatic substitution (SNAr) can be employed. For instance, if a halogen were introduced at the C-6 or C-7 positions, it could potentially be displaced by various nucleophiles. The feasibility of such reactions would depend on the specific substrate and reaction conditions.

Table 1: Potential Functionalization Strategies at Unsubstituted Positions

Position Reaction Type Plausible Reagents Expected Product Type
C-2 Vicarious Nucleophilic Substitution (VNS) Chloromethyl phenyl sulfone, KHMDS 2-(Phenylsulfonylmethyl)-8-methyl-3-nitroimidazo[1,2-a]pyridine
C-6/C-7 Radical Arylation Aryl diazonium salts, photocatalyst 6/7-Aryl-8-methyl-3-nitroimidazo[1,2-a]pyridine
C-6/C-7 Halogenation (if activated) N-Halosuccinimide 6/7-Halo-8-methyl-3-nitroimidazo[1,2-a]pyridine

Transformations at the Methyl Group at Position 8

The methyl group at the C-8 position offers a distinct handle for chemical modification, separate from the reactivity of the heterocyclic core. Its transformations can be broadly categorized into oxidation, halogenation, and condensation reactions.

The oxidation of a methyl group on a heterocyclic ring to an aldehyde or carboxylic acid is a fundamental transformation. A common reagent for the oxidation of activated methyl groups is selenium dioxide (SeO2), in a reaction known as the Riley oxidation. nih.gov This method has been successfully applied to the oxidation of methyl groups on various heterocyclic systems, including quinolines and pyrimidines. nih.gov For 8-methyl-3-nitroimidazo[1,2-a]pyridine, treatment with selenium dioxide in a suitable solvent like dioxane would be a plausible method to synthesize 3-nitroimidazo[1,2-a]pyridine-8-carbaldehyde. This aldehyde could then serve as a versatile intermediate for further derivatization.

Proposed Oxidation of the 8-Methyl Group:

Starting Material Reagent Product

The methyl group at C-8 can be susceptible to free-radical halogenation using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction would proceed via a benzylic-type radical intermediate to yield 8-(bromomethyl)-3-nitroimidazo[1,2-a]pyridine. The resulting benzylic bromide is a highly valuable intermediate, readily undergoing nucleophilic substitution with a wide range of nucleophiles to introduce diverse functional groups.

While aldol-type condensations of activated methyl groups on heterocycles with aldehydes are well-known, studies on methylimidazo[1,2-a]pyridines have shown that the heterocyclic ring itself is more reactive towards electrophiles. Research by Hand, Paudler, and Zachow demonstrated that the reaction of various methylimidazo[1,2-a]pyridines with aldehydes such as acetaldehyde (B116499) and chloral (B1216628) results in electrophilic substitution at the C-3 position, rather than condensation at the methyl group. nih.govrsc.org Given that the C-3 position in the title compound is already occupied by a nitro group, this pathway is blocked.

However, condensation with more reactive one-carbon electrophiles may still be possible at the methyl group. For instance, reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA) is a common strategy to form enaminones from activated methyl groups. scirp.orgscirp.org Treatment of 8-methyl-3-nitroimidazo[1,2-a]pyridine with DMFDMA could potentially yield the corresponding (E)-2-(3-nitroimidazo[1,2-a]pyridin-8-yl)-N,N-dimethylethenamine. This vinylogous amide is a useful building block for the synthesis of further heterocyclic systems.

Table 2: Summary of Transformations at the 8-Methyl Group

Transformation Reagent/Conditions Product
Oxidation SeO2, Dioxane, Reflux 3-Nitroimidazo[1,2-a]pyridine-8-carbaldehyde
Halogenation NBS, AIBN, CCl4, Reflux 8-(Bromomethyl)-3-nitroimidazo[1,2-a]pyridine
Condensation DMFDMA, Reflux (E)-2-(3-Nitroimidazo[1,2-a]pyridin-8-yl)-N,N-dimethylethenamine

Annulation and Ring Expansion/Contraction Reactions for Fused Systems

The construction of fused polycyclic systems from the 8-methyl-3-nitroimidazo[1,2-a]pyridine core can be envisioned through strategies that utilize the existing functional groups or positions. Annulation, the formation of a new ring fused to the existing scaffold, is a powerful tool for generating molecular complexity.

One potential strategy involves the elaboration of the 8-methyl group into a reactive intermediate suitable for cyclization. For example, the 8-carbaldehyde derivative, obtained via oxidation of the methyl group, could undergo a condensation reaction with an active methylene (B1212753) compound, followed by intramolecular cyclization to form a new fused pyridine ring. This approach is conceptually similar to the Friedländer annulation.

A more direct approach to fused systems is exemplified by the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-b]quinolines and pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines. researchgate.netnih.gov These complex heterocyclic systems are constructed from imidazo[1,2-a]pyridine precursors. A plausible synthetic route towards a fused system from 8-methyl-3-nitroimidazo[1,2-a]pyridine could involve an initial functionalization at the C-7 position, followed by a cyclization reaction that engages the 8-methyl group. For instance, a VNS reaction at C-7 with a suitable carbanion could introduce a side chain that, upon transformation, could cyclize onto the 8-position.

Alternatively, the Kröhnke pyridine synthesis offers a classic and versatile method for constructing substituted pyridine rings. researchgate.net This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source. By first converting the 8-methyl group to an 8-(bromomethyl) group and subsequently forming the pyridinium (B92312) salt, this methodology could be applied to construct a fused pyridine ring, leading to a pyrido[2',1':2,3]imidazo[4,5-b]pyridine derivative.

Table 3: Proposed Annulation Strategies

Strategy Key Intermediate Reaction Sequence Fused System
Friedländer-type Annulation 3-Nitroimidazo[1,2-a]pyridine-8-carbaldehyde Condensation with a ketone containing an α-methylene group, followed by cyclization Pyrido[2',1':2,3]imidazo[4,5-b]pyridine derivative
Kröhnke Pyridine Synthesis 8-((Pyridin-1-ium)methyl)-3-nitroimidazo[1,2-a]pyridine bromide Reaction with an α,β-unsaturated ketone and ammonium (B1175870) acetate Pyrido[2',1':2,3]imidazo[4,5-b]pyridine derivative

Structure Activity Relationship Sar Studies and Molecular Design Principles for 8 Methyl 3 Nitroimidazo 1,2 a Pyridine Analogues

Systematic Modification of Substituents and Their Influence on Molecular Properties

The systematic alteration of substituents on the imidazo[1,2-a]pyridine (B132010) core is a cornerstone of SAR studies. By modifying groups at various positions, researchers can probe the electronic, steric, and hydrophobic requirements for desired molecular interactions. Positions 2, 6, and 8 have been identified as key points for modulation. researchgate.net

The electronic nature of substituents on the imidazo[1,2-a]pyridine ring significantly influences the molecule's reactivity and interactions with biological targets. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the heterocyclic system.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl, -Br) and other EWGs like the nitro group (-NO2) decrease the electron density of the aromatic system. doubtnut.com For instance, in the development of c-Met inhibitors, an 8-fluoroimidazo[1,2-a]pyridine core was used as a bioisosteric mimic of imidazo[1,2-a]pyrimidine. nih.gov The presence of EWGs can enhance interactions with electron-rich residues in a target's active site. In haloarenes, the presence of an EWG like a nitro group at the ortho or para position increases the reactivity towards nucleophilic substitution by stabilizing the intermediate carbanion. doubtnut.com In the context of 3-nitroimidazo[1,2-a]pyridines, the addition of a chlorine atom at the C6 position is a common feature in analogues developed as antitrypanosomatid agents. researchgate.net

Electron-Donating Groups (EDGs): Groups such as methyl (-CH3) and methoxy (-OCH3) increase the electron density of the ring. A methyl group at the C7 or C8 position of the imidazo[1,2-a]pyridine scaffold has been shown to enhance antiviral activity while lowering cytotoxicity. researchgate.net The increased electron density from EDGs can strengthen cation-π interactions with appropriate residues in a biological target.

The following table summarizes the effects of different electronic groups on the properties of imidazo[1,2-a]pyridine analogues based on various studies.

PositionSubstituentElectronic EffectObserved Influence on Molecular Properties
C6-ClElectron-WithdrawingCommon in potent antitrypanosomatid compounds researchgate.net
C8-FElectron-WithdrawingUsed as a bioisostere, maintains key interactions nih.gov
C8-CH3Electron-DonatingCan enhance antiviral activity researchgate.net
C2-phenyl-OCH3Electron-DonatingTolerated in various synthetic reactions nih.gov
C2-phenyl-CF3Electron-WithdrawingTolerated in various synthetic reactions nih.gov

Bulky substituents can cause steric hindrance, which may either prevent effective binding or, conversely, lock the molecule into a more favorable conformation. For example, in the design of c-Met inhibitors, a bulky C8 trifluoromethyl (-CF3) substituent was found to prevent the molecule from entering an internal pocket of the enzyme, leading to a loss of inhibitory activity. nih.gov In contrast, smaller substituents like fluorine or chlorine at the same position were well-tolerated.

The reactivity of the imidazo[1,2-a]pyridine ring can also be influenced by steric factors. Functionalization at certain positions, such as C3, can be sensitive to the steric bulk of neighboring groups. nih.gov The choice of synthetic methodology is often crucial to overcome steric challenges when introducing larger functional groups onto the scaffold. organic-chemistry.org

Rational Design Strategies for Optimizing Molecular Scaffolds

Rational design involves using the understanding of a biological target and SAR principles to create molecules with improved properties. This approach is more targeted than traditional high-throughput screening.

One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve potency or pharmacokinetic profiles. The replacement of an imidazo[1,2-a]pyrimidine core with an 8-fluoroimidazo[1,2-a]pyridine to develop c-Met inhibitors is a prime example of this strategy. nih.gov

Another key strategy is molecular hybridization , which combines structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced activity. This has been used to design imidazo[1,2-a]pyridine amides and sulfonamides with potent anti-mycobacterial activity. rsc.org

Computational methods, such as molecular docking , are also integral to rational design. Docking studies predict how a molecule might bind to a target protein, providing insights that guide the design of new analogues. For instance, docking was used to understand how 2,6,8-substituted imidazo[1,2-a]pyridine derivatives could bind to the PI3Kα kinase, leading to the identification of a potent inhibitor. semanticscholar.org These studies suggested that a pyridinephenylsulfonamide group at the 8-position could project into an affinity pocket and form a crucial hydrogen bond with the Lys802 residue. semanticscholar.org

Influence of the Nitro Group Position on Molecular Conformation and Reactivity

The position of the nitro group on the imidazo[1,2-a]pyridine scaffold is a critical determinant of the molecule's chemical and biological properties. Nitration of the imidazo[1,2-a]pyridine ring typically occurs at the C3 position due to the electronic characteristics of the heterocyclic system. researchgate.net

The 3-nitro group is a strong electron-withdrawing group that significantly impacts the electronic distribution of the entire molecule. This electronic pull is crucial for the mechanism of action of many nitro-aromatic compounds, especially in anti-infective contexts. researchgate.net The low reduction potential of the nitro group allows it to be "bioactivated" by nitroreductase (NTR) enzymes found in certain parasites and bacteria. researchgate.netresearchgate.net This reduction process generates reactive nitrogen species that are toxic to the pathogen. Therefore, the presence of the nitro group, specifically at the C3 position, is often essential for the anti-parasitic activity of these compounds. researchgate.net

Studies comparing different nitroimidazole isomers have shown that the position of the nitro group causes major changes in physicochemical features and chemical reactivity. rsc.org While fluorescence is a known property of the imidazo[1,2-a]pyridine scaffold, the presence of a nitro group at any position typically quenches this fluorescence. nih.gov

Role of the Methyl Group at Position 8 in Modulating Intermolecular Interactions

As an electron-donating group, the C8-methyl group can subtly modulate the electronics of the pyridine (B92270) portion of the scaffold. researchgate.net In SAR studies of antitrypanosomatid agents, position 8 was identified as a key modulation point. researchgate.net While many studies have explored larger aryl groups at this position to enhance π-stacking interactions, the smaller methyl group can also engage in favorable van der Waals or hydrophobic interactions within a target's binding pocket.

For example, in a study synthesizing a novel imidazo[1,2-a]pyridine derivative for anti-inflammatory activity, the final compound was 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine. nih.gov The presence of the 8-methyl group is an integral part of this active structure. In the development of PI3Kα inhibitors, modifications at the 8-position were critical for achieving high potency, with substituents designed to interact with the affinity binding pocket. semanticscholar.org

Design of Targeted Libraries for Specific Research Applications

The imidazo[1,2-a]pyridine scaffold serves as a versatile template for creating targeted libraries of compounds for screening against various diseases. The synthesis of such libraries often employs efficient, multi-component reactions that allow for the rapid generation of diverse analogues.

For instance, a focused library of imidazo[1,2-a]pyridine-8-carboxamides was generated through whole-cell screening to identify novel leads against Mycobacterium tuberculosis. nih.gov This library approach led to the discovery of a new class of selective antimycobacterial inhibitors. Similarly, libraries of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized to screen for inhibitors of the PI3Kα enzyme, which is implicated in cancer. semanticscholar.org

The design of these libraries is often guided by SAR data and computational modeling to maximize the probability of finding active compounds. By systematically varying substituents at key positions (e.g., C2, C6, C8), researchers can efficiently explore the chemical space around the core scaffold to identify molecules with high affinity and selectivity for a specific biological target. semanticscholar.orgresearchgate.net

Future Research Directions and Perspectives in the Chemistry of 8 Methyl 3 Nitroimidazo 1,2 a Pyridine

Exploration of Novel and Efficient Synthetic Routes

The development of new synthetic methodologies for 8-methyl-3-nitroimidazo[1,2-a]pyridine is crucial for facilitating its broader investigation. Current strategies often rely on the cyclization of appropriately substituted 2-aminopyridines. researchgate.net Future efforts could focus on the following areas:

Environmentally Benign Protocols : There is a growing trend toward developing greener synthetic methods. This includes solventless procedures, microwave-assisted synthesis, and grindstone chemistry, which can reduce reaction times and enhance yields. acs.orgbio-conferences.org An iodine-catalyzed intermolecular oxidative cyclization of 2-aminopyridines with nitroalkenes using aqueous hydrogen peroxide as a benign oxidant represents a promising eco-friendly approach. acs.org

Metal-Free Catalysis : Exploring metal-free catalytic systems can circumvent issues of cost and toxicity associated with transition metal catalysts. For instance, molecular iodine has been successfully used to catalyze the synthesis of 2-substituted imidazo[1,2-a]pyridines from pyridines and oxime esters. acs.org

One-Pot Reactions : Multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer an efficient pathway to construct the imidazo[1,2-a]pyridine (B132010) core in a single step from simple precursors. rsc.org Adapting these one-pot strategies could streamline the synthesis of complex derivatives of the target compound.

Novel Reagent Combinations : An iron-catalyzed denitration reaction using 2-methyl-nitroolefins and aminopyridines provides a direct route to 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org Investigating analogous reactions to introduce the 3-nitro group while starting with 3-methyl-2-aminopyridine could yield more direct and efficient synthetic pathways.

Synthetic Strategy Key Features Potential Starting Materials for 8-Methyl-3-nitroimidazo[1,2-a]pyridine
Oxidative Cyclization acs.orgIodine-catalyzed, uses H₂O₂ as oxidant3-Methyl-2-aminopyridine, appropriate nitroalkene
Denitration Reaction organic-chemistry.orgIron(II)-catalyzed, simple procedure3-Methyl-2-aminopyridine, 2-methyl-nitroolefins
Microwave Irradiation bio-conferences.orgRapid, efficient, higher yields3-Methyl-2-aminopyridine, α-halocarbonyl compounds
Groebke–Blackburn–Bienaymé rsc.orgOne-pot, three-component reaction2-aminopyridine (B139424), aldehyde, and isonitrile

Advanced Mechanistic Investigations into Key Transformations

A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic routes and designing new ones. For the synthesis of 8-methyl-3-nitroimidazo[1,2-a]pyridine, future mechanistic studies should focus on:

Cyclization and Nitration Steps : Elucidating the precise mechanism of the key cyclization and nitration steps is paramount. For instance, in the reaction of aminopyridines with 2-methyl-nitroolefins, the proposed mechanism involves a Michael addition, followed by intramolecular cyclization and elimination. organic-chemistry.org Detailed kinetic and computational studies could validate these proposed pathways.

Role of Catalysts : Investigating the role of catalysts, such as iron(II) in denitration reactions or Lewis acids like FeBr₃ in functionalization reactions, can provide insights into the catalytic cycle and help in the design of more efficient catalysts. organic-chemistry.orgrsc.org

Radical Pathways : Some transformations leading to imidazo[1,2-a]pyridines may proceed through radical intermediates. mdpi.com Exploring these pathways, potentially using radical scavenging experiments, could uncover novel reaction mechanisms and synthetic possibilities. The generation of a CF₃ radical for trifluoromethylation at the C3 position serves as an example of such a pathway. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis systems offer significant advantages over traditional batch processing, including enhanced safety, better reproducibility, and the potential for high-throughput experimentation. acs.orgresearchgate.net The application of these technologies to the synthesis of 8-methyl-3-nitroimidazo[1,2-a]pyridine could:

Accelerate Synthesis and Optimization : Continuous flow systems using microreactors can dramatically reduce reaction times and allow for rapid optimization of reaction conditions such as temperature, pressure, and reagent concentration. acs.orgnih.gov

Enable Multistep Synthesis : Flow chemistry allows for the integration of multiple reaction steps into a single, continuous process without the need to isolate intermediates. This has been successfully demonstrated for the synthesis of imidazo[1,2-a]pyridine-2-carboxamides. acs.orgnih.gov

Facilitate Library Generation : Automated flow systems are ideal for the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, which is crucial for drug discovery. researchgate.net

Further Development of Computational Chemistry for Predictive Design

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and synthetic routes. arxiv.org For 8-methyl-3-nitroimidazo[1,2-a]pyridine, future computational work could involve:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to study the electronic structure, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) of the molecule. nih.gov This information is vital for understanding its reactivity and potential interactions with biological targets.

Molecular Docking Studies : In silico molecular docking can predict the binding affinity and mode of interaction of 8-methyl-3-nitroimidazo[1,2-a]pyridine derivatives with specific protein targets, guiding the design of more potent therapeutic agents. nih.govnih.gov

Reaction Pathway Modeling : Computational modeling can be used to investigate reaction mechanisms, calculate activation energies, and predict the feasibility of novel synthetic transformations, thereby complementing experimental studies.

Computational Method Application Predicted Insights for 8-Methyl-3-nitroimidazo[1,2-a]pyridine
Density Functional Theory (DFT) nih.govElectronic structure, reactivityFMO energies, MEP, quantum descriptors
Molecular Docking nih.govLigand-protein bindingBinding affinity, interaction modes with therapeutic targets
Reaction ModelingMechanistic investigationTransition state energies, reaction pathways

Applications in Materials Science and Optoelectronic Devices

The imidazo[1,2-a]pyridine core is known for its fluorescent properties, making it an attractive scaffold for applications in materials science. rsc.orgresearchgate.net While nitro groups are often known to quench fluorescence, this feature can be exploited or engineered. nih.gov Future research could explore:

Fluorescent Probes : Modifying the structure of 8-methyl-3-nitroimidazo[1,2-a]pyridine could lead to the development of novel fluorophores. The inherent quenching effect of the nitro group could potentially be used to design "turn-on" fluorescent sensors that respond to specific chemical or biological stimuli that reduce or remove the nitro group.

Organic Light-Emitting Diodes (OLEDs) : The broader imidazo[1,2-a]pyridine family has been investigated for use in OLEDs. nih.gov Research into derivatives of 8-methyl-3-nitroimidazo[1,2-a]pyridine could explore their potential as emitters or host materials in optoelectronic devices.

Non-linear Optical Materials : The electronic properties of the imidazo[1,2-a]pyridine scaffold suggest potential for applications in non-linear optics, an area that remains largely unexplored for this specific derivative.

Interdisciplinary Research with Emerging Chemical Technologies

The future of chemical research on 8-methyl-3-nitroimidazo[1,2-a]pyridine lies in the convergence of multiple disciplines. Combining insights from synthetic chemistry, computational modeling, materials science, and biology will be key to unlocking its full potential. Interdisciplinary approaches could include:

Automated Drug Discovery Platforms : Integrating automated flow synthesis with high-throughput biological screening and machine learning algorithms could create a powerful platform for the rapid discovery and optimization of new drug candidates based on the 8-methyl-3-nitroimidazo[1,2-a]pyridine scaffold.

Cheminformatics-Guided Materials Design : Using data-driven approaches and machine learning to analyze the structure-property relationships of a wide range of imidazo[1,2-a]pyridine derivatives could guide the design of new materials with tailored optical and electronic properties. arxiv.org

Chemical Biology Probes : Developing functionalized derivatives of 8-methyl-3-nitroimidazo[1,2-a]pyridine to serve as chemical probes for studying biological processes, leveraging its unique chemical structure to interact with specific cellular components.

Q & A

Q. Table 1: Representative Analytical Data

DerivativeMelting Point (°C)IC50 (Cancer Cells)Key Spectral Peaks
12b179–18111–13 mM (HepG2)δH 8.50 (d, J=6.8 Hz), δC 143.93
2d215–217N/AIR: 2210 cm⁻¹ (CN), HRMS: m/z 487.1

Advanced: How does substituent positioning influence the anticancer activity of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:
Substituent position and electronic properties critically modulate activity:

  • Nitro Groups :
    • Para-substitution (e.g., 10a, 10c) enhances cytotoxicity (IC50: 11–13 mM) due to reduced steric hindrance compared to ortho-substituted analogs .
    • Electron-Withdrawing Groups (e.g., NO2 at C3) improve binding to cancer cell membranes via electrostatic interactions .
  • Amino Groups :
    • Electron-Donating Groups (e.g., tert-butylamine at C2 in 12b) increase selectivity (Vero cell IC50: 91 mM vs. 11 mM for HepG2) by optimizing hydrophobic interactions .

Experimental Design Tip:

  • Compare cytotoxicity across cell lines (e.g., HepG2, MCF-7) using MTT assays. Prioritize derivatives with >50-fold selectivity between cancer and normal cells .

Advanced: What computational strategies are used to predict non-covalent interactions in imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate charge transfer effects and frontier molecular orbitals to predict reactivity .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 7.5% C–H⋯π contribution in 5-(4-methoxyphenyl)-derivatives) .
  • Molecular Docking : Simulate binding to biological targets (e.g., peripheral benzodiazepine receptors) using crystal structures .

Case Study :
Derivative 12i (N-tert-butyl-2-(4-dimethylaminophenyl)) showed strong π-stacking in X-ray studies, correlating with in vitro anti-inflammatory activity .

Advanced: How can researchers address contradictions in cytotoxicity data between structurally similar derivatives?

Methodological Answer:

  • Systematic SAR Studies : Vary substituents systematically (e.g., NO2 vs. NH2 at C3) and compare IC50 values across cell lines .
  • Mechanistic Profiling : Use flow cytometry to differentiate apoptosis (e.g., caspase activation) vs. necrosis pathways .
  • Solubility Adjustments : Modify logP via polar groups (e.g., carboxamides) to enhance bioavailability and reduce false negatives .

Example :
Compound 12b (IC50: 11 mM) outperformed 12c (IC50: >50 mM) due to optimized lipophilicity and membrane penetration .

Advanced: What strategies improve scalability of imidazo[1,2-a]pyridine synthesis for preclinical studies?

Methodological Answer:

  • One-Pot Reactions : Minimize purification steps (e.g., halogenation and coupling in a single reactor) .
  • Solid-Phase Synthesis : Use polymer-bound intermediates for automated, high-throughput workflows .
  • Process Optimization :
    • Replace toxic solvents (e.g., DMF) with ethanol/water mixtures .
    • Employ microwave reactors for rapid heating/cooling cycles .

Scalability Challenge :
Multi-gram synthesis of 8-bromoimidazo[1,2-a]pyridine required Pd-catalyzed cross-coupling, with yields dropping from 97% (lab) to 75% (pilot) due to mixing inefficiencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.